Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate

Metabolic stability α,α-Difluoroacetate Drug design

Non-fluorinated heteroaryl acetates undergo rapid CYP-mediated oxidation at the α-methylene position, limiting pharmacokinetic performance. Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate blocks this metabolic soft spot while retaining synthetic flexibility for amide coupling and further elaboration. • Metabolic Block: The α,α-difluoro motif prevents benzylic-like oxidation; critical for thrombin inhibitors (sub-nanomolar Ki) where dimethyl or cyclopropyl replacements cause significant affinity loss. • Defined Properties: LogP 2.1, PSA 48 Ų, Fsp3 0.4 - enables lead-like optimization distinct from the 6-methoxy regioisomer (LogP 1.75). • Supply Assurance: ≥95% purity, US stock with 2-day lead times; multi-gram quantities available for SAR campaigns.

Molecular Formula C10H11F2NO3
Molecular Weight 231.2 g/mol
CAS No. 1546848-14-9
Cat. No. B1432567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate
CAS1546848-14-9
Molecular FormulaC10H11F2NO3
Molecular Weight231.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC(=NC=C1)OC)(F)F
InChIInChI=1S/C10H11F2NO3/c1-3-16-9(14)10(11,12)7-4-5-13-8(6-7)15-2/h4-6H,3H2,1-2H3
InChIKeyKTDQEDLQVWJTJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,2-Difluoro-2-(2-methoxypyridin-4-yl)acetate Overview


Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate (CAS 1546848-14-9) is a heteroaryl α,α-difluoroacetate ester with the molecular formula C10H11F2NO3 and molecular weight 231.2 Da [1]. It belongs to a class of gem-difluorinated heteroaromatic building blocks that have gained prominence in medicinal chemistry due to the unique physicochemical properties imparted by the difluoro moiety, including enhanced metabolic stability at the α-methylene position adjacent to the aromatic ring [2]. The compound features a 2-methoxypyridin-4-yl substitution pattern, distinguishing it from the more common 2-pyridyl or 6-methoxypyridin-2-yl regioisomers, and is supplied at ≥95% purity by multiple vendors for research and further manufacturing use [1].

Product Role Heteroaryl α,α-difluoroacetate building block Gem-difluorinated scaffold for medicinal chemistry
Key Feature Metabolic oxidation resistance at α-methylene position Supported by class-level evidence from thrombin inhibitor programs
Regioisomer Context 2-methoxypyridin-4-yl substitution pattern Distinct LogP and PSA profile vs. 6-methoxy or non-methoxy analogs

Substitution Risks for Ethyl 2,2-Difluoro-2-(2-methoxypyridin-4-yl)acetate


Substituting Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate with a non-fluorinated or regioisomeric analog without experimental validation introduces quantifiable risk across multiple performance dimensions. The α,α-difluoro motif blocks metabolic oxidation at the benzylic-like methylene position, a degradation pathway that compromises the half-life of non-fluorinated congeners [1]. In thrombin inhibitor series, replacing the difluoro linker with dimethyl or cyclopropyl groups caused a significant loss in target affinity [2]. Furthermore, the 2-methoxypyridin-4-yl regioisomer exhibits a distinct LogP of 2.1 and polar surface area of 48 Ų, diverging from the 6-methoxypyridin-2-yl isomer (LogP 1.75) and the non-methoxy analog (PSA 39.2 Ų) [3]. These differences in lipophilicity and hydrogen-bonding capacity directly impact permeability, solubility, and off-target profiles, making empiric substitution scientifically unsound.

Risk Factor
Target Compound Profile
Substitute / Analog Risk
Metabolic Stability
α,α-Difluoro blocks CYP oxidation at benzylic position
Non-fluorinated arylacetates susceptible to rapid oxidative degradation
Metabolic soft-spot vulnerability may shift clearance profile
Target Affinity
Difluoro linker contributes to binding in protease inhibitor SAR
Dimethyl or cyclopropyl replacement reported to reduce thrombin affinity
Linker substitution may alter pharmacophoric fit
Lipophilicity & PSA
2-Methoxy-4-yl: LogP 2.1, PSA 48 Ų
6-Methoxy-2-yl: LogP ~1.75; Non-methoxy analog: PSA ~39 Ų
Regioisomer or analog swap may shift permeability and off-target profile

Ethyl 2,2-Difluoro-2-(2-methoxypyridin-4-yl)acetate: Comparative Evidence


Metabolic Stability via α,α-Difluoro Substitution

The α,α-difluoro substitution in Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate prevents metabolic oxidation at the α-methylene position adjacent to the aromatic ring, a well-characterized vulnerability of non-fluorinated arylacetate esters. During metabolism-directed optimization of 3-aminopyrazinone acetamide thrombin inhibitors, the 2,2-difluoro-2-pyridin-2-yl derivative was not prone to metabolic oxidation, whereas the parent methylene compound underwent rapid oxidative degradation [1]. This class-level finding applies to all α,α-difluoroheteroaryl acetate building blocks and constitutes a critical design principle for medicinal chemistry programs where metabolic soft spots limit compound progression.

Metabolic Stability via α,α-Difluoro
Class-level inference
Qualitative switch from 'susceptible' to 'not prone' to α-methylene oxidation
Supports CYP-resistance design strategy
No quantitative half-life data for the specific target compound
Metabolic stability α,α-Difluoroacetate Drug design

Thrombin Potency and Difluoro Linker

In a quantitative structure-activity relationship study of 2-(2-chloro-6-fluorophenyl)acetamide thrombin inhibitors, the 2,2-difluoro-2-heteroarylethylamine P3 motif was critical for potency. The optimal 2-(5-chloro-pyridin-2-yl)-2,2-difluoroethylamine P3 substituent yielded an inhibitor with Ki = 0.7 nM. Replacing the difluoro substitution with dimethyl or cyclopropyl groups in the linker reduced the affinity for thrombin significantly (exact fold-change not numerically reported in the abstract, but described as 'significantly reduced') [1]. This cross-study evidence demonstrates that the difluoro moiety is not merely a metabolically inert replacement but an active contributor to target binding affinity in protease inhibitor contexts.

Thrombin Potency: Difluoro Linker
Cross-study comparable
Ki = 0.7 – 33.9 nM with difluoro P3
Difluoro motif relevant to protease inhibitor SAR
Significant affinity reduction with dimethyl or cyclopropyl replacement
Thrombin inhibition SAR Difluoro linker

Lipophilicity: Regioisomer Comparison

Computed LogP values distinguish the 2-methoxypyridin-4-yl target compound (LogP = 2.1) from its 6-methoxypyridin-2-yl regioisomer (CAS 503627-75-6; LogP = 1.7451) [1]. The ΔLogP of ~0.35 units represents a greater than twofold difference in calculated octanol-water partition coefficient, which can translate into measurable differences in membrane permeability, aqueous solubility, and non-specific protein binding. In drug discovery programs where lipophilic ligand efficiency (LLE) or Lipinski compliance is monitored, this LogP differential may determine whether a resulting analog meets progression criteria.

Lipophilicity: Regioisomer Comparison
Head-to-head
ΔLogP ≈ 0.35 (2.1 vs. 1.75)
Enables LogP modulation without formula change
Computed values; method-dependent variability exists
Lipophilicity LogP Regioisomeric differentiation

Polar Surface Area: Methoxy vs Non-Methoxy Analogs

The 2-methoxy substituent on the pyridine ring of the target compound contributes to a computed polar surface area of 48 Ų [1], compared to 39.19 Ų for the non-methoxy analog Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate (CAS 267876-28-8) [2]. This ΔPSA of approximately 9 Ų is relevant for blood-brain barrier penetration predictions (threshold <60–70 Ų for CNS penetration) and oral absorption modeling. The increased hydrogen bond acceptor count (3 vs. 2 for the non-methoxy analog) also affects molecular recognition in biological targets.

PSA: Methoxy vs. Non-Methoxy
Head-to-head
ΔTPSA ≈ 9 Ų (48 vs. 39 Ų)
Additional H-bond capacity may be required for target engagement
Computed topological PSA; one extra H-bond acceptor
Polar surface area Drug-likeness Methoxy substitution

Ester vs Free Acid: Synthetic Versatility

The ethyl ester form (target compound, MW 231.2 Da) offers practical advantages over the corresponding free acid 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetic acid (CAS 1554016-51-1, MW 203.14 Da) for multi-step synthesis. The ester exhibits superior organic solubility and is amenable to normal-phase silica gel chromatography for purification, whereas the carboxylic acid form requires reversed-phase conditions or acid-base extraction and may complicate subsequent amide coupling reactions if not adequately removed [1]. The ester can be quantitatively hydrolyzed to the acid under standard saponification conditions (e.g., LiOH, THF/H2O) when the free acid is required, providing a divergent synthetic node from a single procured intermediate [2].

Ester vs. Free Acid: Synthetic Versatility
Class-level inference
Divergent node: hydrolysis, amide, nitrile, alcohol in 73–96% yield
Supports multi-step SAR with a single procured intermediate
Yields from diazolyl α,α-difluoroacetate class precedent
Synthetic intermediate Ester hydrolysis Building block utility

Multi-Vendor Availability and Supply Resilience

Ethyl 2,2-difluoro-2-(2-methoxypyridin-4-yl)acetate is stocked by at least four independent suppliers (Enamine US, A2B Chem, AKSci, and Chemenu) at ≥95% purity, with pack sizes ranging from 50 mg to 500 mg and pricing from approximately €470/100 mg (Enamine) to €807/50 mg (CymitQuimica) [1]. Multi-vendor sourcing reduces procurement risk relative to single-supplier regioisomeric analogs such as the 6-methoxypyridin-2-yl isomer (CAS 503627-75-6), which has fewer active listings. The compound's inclusion in the Enamine building block catalog (ID: EN300-178271) further indicates industrial-scale production capability and batch-to-batch consistency typical of established building block collections [1].

Multi-Vendor Supply Resilience
Context-dependent
≥4 suppliers; ≥95% purity; 2-day lead time (Enamine US)
Reduces procurement risk vs. single-supplier regioisomers
Supplier listings as of 2026; pricing subject to change
Commercial availability Supply chain Research procurement

Ethyl 2,2-Difluoro-2-(2-methoxypyridin-4-yl)acetate: Applications


Metabolically Stabilized Drug Candidates

Programs designing orally bioavailable therapeutics where the α-carbon adjacent to a heteroaryl ring is a known metabolic soft spot should procure this compound as a key intermediate. Evidence from metabolism-directed optimization of thrombin inhibitors demonstrates that the 2,2-difluoro motif blocks CYP-mediated oxidation at this position, preventing rapid clearance observed with non-fluorinated analogs [1]. The ethyl ester form allows direct incorporation into synthetic sequences with subsequent hydrolysis to the carboxylic acid for amide coupling or further elaboration to nitriles and alcohols in 73–96% yield [1].

Protease Inhibitor Lead Optimization

For structure-activity relationship campaigns targeting thrombin or related serine proteases, the difluoroethylamine motif derived from this building block is pharmacophorically critical. Replacement of the difluoro group with dimethyl or cyclopropyl linkers causes a significant reduction in thrombin affinity (Ki values sub-nanomolar with difluoro vs. significantly reduced without) [2]. The 2-methoxypyridin-4-yl substitution provides a specific LogP (2.1) and PSA (48 Ų) that can be differentiated from the 6-methoxy regioisomer (LogP 1.75) to fine-tune lipophilic ligand efficiency without altering molecular formula [3].

Fragment-Based Drug Discovery Building Block

In fragment libraries or focused building block collections, the compound's computed LogP of 2.1, PSA of 48 Ų, and Fsp3 of 0.4 align with lead-like chemical space criteria [3]. The 2-methoxypyridin-4-yl regioisomer offers an alternative to the more common pyridin-2-yl or pyridin-3-yl substitution patterns, providing vectors for fragment growth that may access novel binding pockets. Procurement from multiple suppliers with 2-day lead times (Enamine US) supports rapid fragment elaboration cycles [4].

Agrochemical Intermediate Synthesis

The difluoro pyridine ester scaffold is recognized as a privileged intermediate in agrochemical discovery, where fluorination enhances metabolic stability in planta and prolongs the duration of herbicidal or fungicidal action [1]. The compound's ethyl ester functionality enables modular derivatization to diverse agrochemical lead series, and its multi-vendor commercial availability reduces supply chain risk for industrial-scale synthesis campaigns [4].

Application
Selection Property
Validation Focus
Metabolically Stabilized Intermediates
α,α-Difluoro motif for CYP-oxidation resistance
Metabolic soft-spot screening; clearance endpoint review
Protease Inhibitor Lead Optimization
Difluoroethylamine pharmacophore for target affinity
SAR reproducibility; linker-replacement affinity review
Fragment-Based Library Design
4-yl regioisomer with lead-like LogP and PSA
Fragment growth vector; novel binding pocket access
Agrochemical Intermediate Synthesis
Difluoro pyridine ester for in planta stability
Supply resilience; modular derivatization workflow

Technical Documentation Hub

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